Cas no 148915-86-0 (4-(aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one)

4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one is a versatile organic compound with a pyrrolidinone core. It exhibits potent biological activity and is suitable for synthetic applications due to its structural features. The presence of the amino and methoxy groups allows for facile modifications, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
4-(aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one structure
148915-86-0 structure
商品名:4-(aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one
CAS番号:148915-86-0
MF:C12H16N2O2
メガワット:220.268
MDL:MFCD11500992
CID:3781536
PubChem ID:132834

4-(aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one 化学的及び物理的性質

名前と識別子

    • 2-Pyrrolidinone, 4-(aminomethyl)-1-(4-methoxyphenyl)-
    • 4-Aminomethyl-1-(4-methoxy-phenyl)-pyrrolidin-2-one
    • 4-(aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one
    • VS-08035
    • 2-Pyrrolidinone, 4-aminomethyl-1-(4-methoxyphenyl)-
    • 148915-86-0
    • BBL025634
    • BDBM50042586
    • DTXSID60933406
    • AKOS000303458
    • 148436-13-9
    • CHEMBL120829
    • 4-Aminomethyl-1-(4-methoxyphenyl)-2-pyrrolidinone
    • 4-NH2Me-Meoppd
    • STL374034
    • AKOS016050452
    • CS-0349054
    • EN300-242023
    • MDL: MFCD11500992
    • インチ: InChI=1S/C12H16N2O2/c1-16-11-4-2-10(3-5-11)14-8-9(7-13)6-12(14)15/h2-5,9H,6-8,13H2,1H3
    • InChIKey: IQCQAUGHRIVTBI-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=C(C=C1)N2CC(CC2=O)CN

計算された属性

  • せいみつぶんしりょう: 220.121177757Da
  • どういたいしつりょう: 220.121177757Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 249
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 55.6Ų

4-(aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-242023-1.0g
4-(aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one
148915-86-0 95%
1.0g
$699.0 2024-06-19
Enamine
EN300-242023-5g
4-(aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one
148915-86-0
5g
$2028.0 2023-09-15
Enamine
EN300-242023-10.0g
4-(aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one
148915-86-0 95%
10.0g
$3007.0 2024-06-19
Chemenu
CM505850-1g
4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one
148915-86-0 98%
1g
$291 2023-01-01
Enamine
EN300-242023-2.5g
4-(aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one
148915-86-0 95%
2.5g
$1370.0 2024-06-19
Enamine
EN300-242023-5.0g
4-(aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one
148915-86-0 95%
5.0g
$2028.0 2024-06-19
Enamine
EN300-242023-1g
4-(aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one
148915-86-0
1g
$699.0 2023-09-15
Enamine
EN300-242023-10g
4-(aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one
148915-86-0
10g
$3007.0 2023-09-15
Enamine
EN300-242023-0.25g
4-(aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one
148915-86-0 95%
0.25g
$642.0 2024-06-19
Enamine
EN300-242023-0.05g
4-(aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one
148915-86-0 95%
0.05g
$587.0 2024-06-19

4-(aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one 関連文献

4-(aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-oneに関する追加情報

Professional Introduction to 4-(aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one (CAS No. 148915-86-0)

4-(aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one, identified by its CAS number 148915-86-0, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic organic molecule has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both an amine and a methoxy group on a pyrrolidinone backbone suggests a versatile chemical profile that could be exploited for various biological activities.

The compound’s structure, featuring a pyrrolidinone ring substituted with an aminomethyl group and a 4-methoxyphenyl side chain, positions it as a promising candidate for further investigation. Pyrrolidinone derivatives are well-known for their role in medicinal chemistry, often serving as key scaffolds in the design of bioactive molecules. The combination of these functional groups enhances the molecule’s potential to interact with biological targets, making it a subject of interest for researchers exploring novel therapeutic agents.

In recent years, there has been growing interest in the development of small molecules that can modulate neurological and inflammatory pathways. The aminomethyl moiety in 4-(aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one is particularly noteworthy, as it can participate in hydrogen bonding and other non-covalent interactions, which are crucial for binding to biological targets. This feature has led to its exploration as a potential lead compound in the search for new treatments for conditions such as neurodegenerative diseases and chronic inflammation.

The 4-methoxyphenyl group adds another layer of complexity to the molecule, contributing to its lipophilicity and potentially influencing its pharmacokinetic properties. This aromatic ring system is commonly found in pharmacologically active compounds, often serving as a pharmacophore that interacts with specific receptors or enzymes. The methoxy substitution further modulates the electronic properties of the aromatic ring, which can be fine-tuned to optimize binding affinity and selectivity.

Recent studies have highlighted the importance of pyrrolidinone derivatives in drug discovery. For instance, modifications of the pyrrolidinone core have been shown to enhance binding affinity to certain enzymes and receptors involved in disease pathways. The specific arrangement of functional groups in 4-(aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one, including the presence of both an amine and a methoxy group, makes it an intriguing candidate for further structural optimization.

The synthesis of this compound involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. The introduction of the aminomethyl group and the 4-methoxyphenyl side chain necessitates precise synthetic strategies to avoid unwanted side products. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired carbon-carbon bonds efficiently.

In terms of biological activity, preliminary studies suggest that 4-(aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one may exhibit properties relevant to therapeutic intervention. The amine functionality can act as a hydrogen bond acceptor or donor, facilitating interactions with biological targets such as proteins and nucleic acids. Additionally, the methoxy group can influence metabolic stability and distribution within the body.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it suitable for use in research as a tool compound for studying enzyme mechanisms or as an intermediate in the synthesis of more complex molecules. The growing interest in heterocyclic chemistry underscores the importance of compounds like 4-(aminomethyl)-1-(< strong >4-methoxyphenyl strong >)< strong >pyrrolidin-2-one strong > in advancing our understanding of biological processes and developing new therapeutic strategies.

Ongoing research is focused on exploring the full potential of this molecule through computational modeling, biochemical assays, and preclinical studies. By leveraging cutting-edge techniques such as high-throughput screening and structure-activity relationship (SAR) studies, researchers aim to identify optimal analogs with enhanced efficacy and reduced toxicity. The integration of machine learning algorithms into drug discovery processes has also accelerated the identification of promising candidates like 4-(< strong >aminomethyl strong >)-1-(< strong >4-methoxyphenyl strong >)< strong >pyrrolidin-2-one strong >

The future prospects for 4-(< strong >aminomethyl strong >)-1-(< strong >4-methoxyphenyl strong >)< strong >pyrrolidin-2-one strong >

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